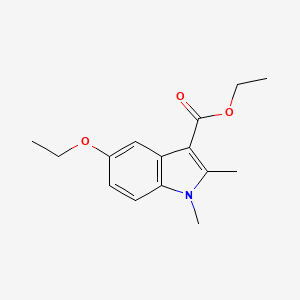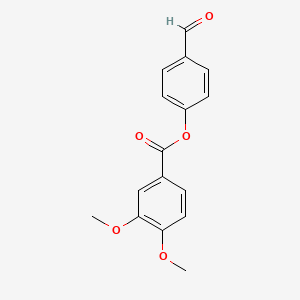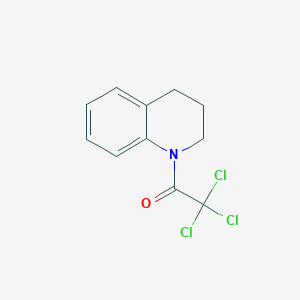
ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate, also known as UMI-77, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This molecule has been found to play a key role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The aim of
Wirkmechanismus
Ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate exerts its effects by binding to the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. By inhibiting the MDM2-p53 interaction, this compound stabilizes and activates p53, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the activity of the enzyme SIRT1, which plays a key role in regulating glucose metabolism and insulin sensitivity.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound induces cell cycle arrest and apoptosis by activating p53. In diabetic mice, this compound improves insulin sensitivity and glucose metabolism by inhibiting SIRT1 activity. Additionally, this compound has been found to reduce oxidative stress and inflammation in the heart, leading to improved cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has several advantages for lab experiments, including its small size, high potency, and specificity for MDM2 and SIRT1. However, this compound also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions is required to achieve optimal results.
Zukünftige Richtungen
There are several future directions for the research and development of ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate. First, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and autoimmune disorders. Second, the development of more potent and selective this compound analogs may provide new opportunities for drug discovery. Finally, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the inhibition of MDM2-p53 and SIRT1 activity, leading to cell cycle arrest, apoptosis, and improved glucose metabolism. Although this compound has some limitations, its advantages and potential future directions make it a promising candidate for further research and development.
Synthesemethoden
Ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic molecule that can be prepared through a multi-step synthesis process. The first step involves the preparation of 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, which is then esterified with ethanol to form this compound. The final step involves the addition of a methyl group to the 2-position of the indole ring using methyl iodide and potassium carbonate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting the MDM2-p53 pathway. This compound has also been found to have anti-diabetic effects by improving insulin sensitivity and reducing glucose levels. Additionally, this compound has been shown to have protective effects on the heart by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-5-18-11-7-8-13-12(9-11)14(10(3)16(13)4)15(17)19-6-2/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOFZIIZFBEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)
![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)

![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)
![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea](/img/structure/B5802934.png)


![1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802958.png)

![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5802966.png)
![1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5802968.png)